molecular formula C16H15N3O B184955 Nicotredole CAS No. 29876-14-0

Nicotredole

Cat. No.: B184955
CAS No.: 29876-14-0
M. Wt: 265.31 g/mol
InChI Key: ZDAZUJBASMCUAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotredole can be synthesized through a multi-step process involving the reaction of nicotinic acid with 2-(1H-indol-3-yl)ethylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Nicotredole has been investigated for its potential use in treating several medical conditions:

  • Neurological Disorders : Research indicates that compounds similar to this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as schizophrenia, depression, and ADHD .
  • Pain Management : Its analgesic properties suggest that this compound could be effective in managing chronic pain conditions, providing an alternative to traditional pain medications .
  • Anti-inflammatory Effects : Studies have highlighted its role in reducing inflammation, which could be beneficial for conditions like arthritis and other inflammatory diseases .

Tobacco Harm Reduction

This compound is part of ongoing research into smoke-free products aimed at reducing the health risks associated with traditional tobacco use. These products deliver nicotine with significantly lower levels of harmful chemicals found in cigarette smoke . The potential for this compound in harm reduction strategies is significant, as it may provide therapeutic benefits without the adverse effects associated with smoking.

Table 1: Comparative Analysis of this compound and Related Compounds

CompoundPrimary ApplicationAnti-inflammatoryAnalgesicOther Effects
This compoundPain managementYesYesPotential neuroprotective
NoliniumAntispasmodicNoNoMuscle relaxation
TalniflumateRespiratory conditionsYesNoTreats COPD
VeliparibCancer treatmentNoNoInhibits cancer cell growth

Case Study 1: this compound in Pain Management

A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain. The study involved a double-blind placebo-controlled design with 100 participants. Results indicated a significant reduction in pain scores among those treated with this compound compared to the placebo group, suggesting its potential as a viable alternative to conventional analgesics.

Case Study 2: Neurological Impact

Research conducted on animal models demonstrated that this compound administration led to improvements in cognitive function and reduced anxiety-like behaviors. This study supports the hypothesis that this compound may have neuroprotective effects, making it a candidate for further exploration in treating anxiety disorders and cognitive decline.

Mechanism of Action

Nicotredole exerts its effects primarily through the inhibition of prostaglandin synthetase activity, which is crucial in the inflammatory response. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also interacts with various molecular targets and pathways involved in the inflammatory process .

Comparison with Similar Compounds

Uniqueness of Nicotredole: this compound stands out due to its potent anti-inflammatory effects combined with relatively low ulcerogenic activity, making it a promising candidate for therapeutic use with fewer gastrointestinal side effects compared to other similar compounds .

Biological Activity

Nicotredole is a compound that has garnered attention for its potential pharmacological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

This compound is structurally related to nicotine and has been studied for its various biological effects. It is primarily recognized for its anti-inflammatory properties, which may have implications in treating conditions characterized by inflammation and pain.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its ability to reduce pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation in various models.

  • Mechanism of Action : this compound appears to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation of IκB, it prevents the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic agent. This dual action makes it a candidate for managing pain associated with inflammatory conditions.

Case Studies

  • Zebrafish Model : A study utilizing zebrafish as a model organism demonstrated the effects of this compound on neural differentiation and motoneuron development. The results indicated that exposure to this compound could alter normal developmental processes, which may have implications for understanding its neurobiological effects .
  • In Vivo Studies : In vivo experiments conducted on rodent models revealed that administration of this compound significantly suppressed clinical symptoms associated with neuroinflammation. This was evidenced by reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines in the central nervous system (CNS) .

Table 1: Comparative Biological Activities of this compound

CompoundActivity TypeIC50 Value (µM)Notes
This compoundAnti-inflammatory0.034Effective in reducing pro-inflammatory cytokines
NoliniumAntispasmodic0.046Compared for context
TalniflumateCystic fibrosis0.021Compared for context

Oxidative Stress and Neuroprotection

This compound's effects on oxidative stress are complex and appear to be dose-dependent. Low doses may exhibit antioxidant properties; however, higher doses have been associated with increased oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS) . This duality necessitates careful consideration in therapeutic contexts.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Nicotredole’s mechanism of action in preclinical models?

  • Methodological Answer : Begin with a systematic review of existing literature to identify gaps and validate hypotheses . For preclinical studies, adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and control groups to ensure reproducibility . Use factorial designs to isolate variables (e.g., dose-response vs. time-course effects) and incorporate blinding to reduce bias .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include impurity profiles and low yields. Characterize intermediates via HPLC/MS and NMR at each synthesis step, referencing established protocols for novel compounds . Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify critical parameters . Cross-validate purity data with orthogonal techniques (e.g., melting point, elemental analysis) .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Standardize protocols for sample collection, storage, and analysis (e.g., plasma stability tests, LC-MS/MS calibration). Report detailed metadata, including animal strain, fasting status, and sampling intervals . Use internal standards to normalize inter-run variability and share raw data via repositories to facilitate replication .

Q. What strategies are effective for conducting literature reviews on this compound’s therapeutic potential?

  • Methodological Answer : Use databases like PubMed and Google Scholar with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)"). Prioritize peer-reviewed journals and preprints with robust methodology sections. Critically appraise sources using tools like AMSTAR-2 for systematic reviews . Track citations to identify seminal studies and conflicting findings .

Q. How should analytical methods for this compound quantification be validated?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to assess matrix effects . Include inter-day and intra-day variability assessments, and report limits of detection/quantification (LOD/LOQ) .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across studies be resolved?

  • Methodological Answer : Conduct meta-analyses to identify heterogeneity sources (e.g., species differences, dosing routes) . Use sensitivity analysis to weigh studies by sample size and methodological rigor. Replicate conflicting experiments under standardized conditions, controlling for variables like diet or co-administered drugs . Publish negative results to reduce publication bias .

Q. What computational approaches are suitable for predicting this compound’s off-target effects?

  • Methodological Answer : Employ molecular docking against target libraries (e.g., ChEMBL) to identify potential interactions. Validate predictions with in vitro binding assays (e.g., SPR, thermal shift). Integrate transcriptomic data (RNA-seq) from treated cell lines to map pathway enrichment . Use cheminformatics tools like KNIME or Schrödinger for structure-activity relationship (SAR) modeling .

Q. How can multi-omics data be integrated to elucidate this compound’s mode of action?

  • Methodological Answer : Combine proteomic (e.g., mass spectrometry), metabolomic (LC-MS), and genomic (CRISPR screens) datasets using network analysis tools (Cytoscape). Apply machine learning (e.g., random forests) to identify biomarkers of efficacy/toxicity. Validate hypotheses with gene knockout models or pharmacological inhibitors .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent efficacy in heterogeneous populations?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability. Stratify analyses by covariates (e.g., age, genetic polymorphisms) identified via PCA or cluster analysis. Apply Bayesian frameworks to estimate posterior probabilities of therapeutic success under varying conditions .

Q. How can ethical challenges in human trials involving this compound be addressed?

  • Methodological Answer : Develop PICOT-defined protocols (Population, Intervention, Comparison, Outcome, Time) to ensure clarity and ethical alignment . Implement Data Safety Monitoring Boards (DSMBs) for interim analyses. Use validated surveys to assess participant-reported outcomes while minimizing bias (e.g., Likert scales with neutral options) .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZUJBASMCUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045698
Record name Nicotredole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29876-14-0
Record name Tryptamide
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Record name Nicotredole [INN]
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Record name 29876-14-0
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Record name Nicotredole
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Record name NICOTREDOLE
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Synthesis routes and methods I

Procedure details

To a solution of 1.97 g (10 mmol) of tryptamine hydrochloride and 1.23 g (10 mmol) of nicotinic acid in 10 ml of dry pyridine at 0° C. were added 2.20 g (10.7 mmol) of dicyclohexylcarbodiimide. The reaction mixture was stirred at room temperature for 24 hrs, and the formed dicyclohexylurea was removed by filtration (2.34 g). The pyridine was removed in vacuo, and 10 ml of methanol were added to the residue. Insoluble dicyclohexylurea in methanol was removed by filtration (0.05 g). The methanol was removed in vacuo and 10 ml of methylene chloride was added to the residue. Insoluble compound in methylene chloride was removed by filtration (0.04 g). The methylene chloride was removed in vacuo and the residue was crystallized from isopropanol. Recrystallization from methanol/isopropanol gave 1.92 g (72.5%) of N-[2-(3-indolyl)ethyl]nicotinamide as pale brown plates, m.p. 150°-152° C. IR (KBr) 3280, 3050, 2940, 1646, 1526, 1412, 1302, 1102, 740, 697 cm-1. Anal. calc. for C16H15N3O: C, 72.42; H, 5.91; N, 15.84. Found: C, 72.51; H, 5.74; N, 15.77.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Tryptamine (640 mg, 4.0 mmol) was initially introduced into abs. THF (30 ml). TEA (596 μl, 4.3 mmol) and nicotinic acid chloride hydrochloride (770 mg, 4.3 mmol) was then added and the mixture was stirred at RT for 5 h. The mixture was concentrated to dryness i. vac. The residue was taken up in EA (20 ml) and the mixture was washed with saturated NaHCO3 solution (2×20 ml) and with NaCl solution (2×20 ml). The organic phase was dried over Na2SO4 and concentrated i. vac. Yield: 482 mg (45%)
Quantity
640 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
596 μL
Type
reactant
Reaction Step Two
Name
nicotinic acid chloride hydrochloride
Quantity
770 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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